Cas no 133712-88-6 (1-(5-ethylfuran-2-yl)ethan-1-amine)

133712-88-6 structure
Nombre del producto:1-(5-ethylfuran-2-yl)ethan-1-amine
Número CAS:133712-88-6
MF:C8H13NO
Megavatios:139.194922208786
MDL:MFCD16708202
CID:5242237
1-(5-ethylfuran-2-yl)ethan-1-amine Propiedades químicas y físicas
Nombre e identificación
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- 2-Furanmethanamine, 5-ethyl-α-methyl-
- 1-(5-ethylfuran-2-yl)ethan-1-amine
-
- MDL: MFCD16708202
- Renchi: 1S/C8H13NO/c1-3-7-4-5-8(10-7)6(2)9/h4-6H,3,9H2,1-2H3
- Clave inchi: QTQZVTYHNQEPDX-UHFFFAOYSA-N
- Sonrisas: O1C(CC)=CC=C1C(C)N
Propiedades experimentales
- Denso: 0.978±0.06 g/cm3(Predicted)
- Punto de ebullición: 167.6±25.0 °C(Predicted)
- PKA: 9.62±0.29(Predicted)
1-(5-ethylfuran-2-yl)ethan-1-amine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-263988-5.0g |
1-(5-ethylfuran-2-yl)ethan-1-amine |
133712-88-6 | 5.0g |
$2369.0 | 2023-03-01 | ||
Enamine | EN300-263988-1g |
1-(5-ethylfuran-2-yl)ethan-1-amine |
133712-88-6 | 1g |
$903.0 | 2023-09-14 | ||
Enamine | EN300-263988-10.0g |
1-(5-ethylfuran-2-yl)ethan-1-amine |
133712-88-6 | 10.0g |
$2980.0 | 2023-03-01 | ||
Enamine | EN300-263988-2.5g |
1-(5-ethylfuran-2-yl)ethan-1-amine |
133712-88-6 | 2.5g |
$1871.0 | 2023-09-14 | ||
Enamine | EN300-263988-5g |
1-(5-ethylfuran-2-yl)ethan-1-amine |
133712-88-6 | 5g |
$2369.0 | 2023-09-14 | ||
Enamine | EN300-263988-1.0g |
1-(5-ethylfuran-2-yl)ethan-1-amine |
133712-88-6 | 1.0g |
$903.0 | 2023-03-01 | ||
Enamine | EN300-263988-10g |
1-(5-ethylfuran-2-yl)ethan-1-amine |
133712-88-6 | 10g |
$2980.0 | 2023-09-14 |
1-(5-ethylfuran-2-yl)ethan-1-amine Literatura relevante
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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